2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
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Overview
Description
2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a complex organic compound that features a benzamide group linked to a furo[2,3-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the furo[2,3-c]pyridine core, followed by the introduction of the benzamide group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-chloro-6-(trichloromethyl)pyridine
Uniqueness
2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its furo[2,3-c]pyridine core and benzamide group make it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-4-2-1-3-12(13)15(20)18-7-9-19-8-5-11-6-10-22-14(11)16(19)21/h1-6,8,10H,7,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJHXVZFRHFFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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